molecular formula C17H14N2O5S2 B2440279 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide CAS No. 449175-86-4

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No. B2440279
CAS RN: 449175-86-4
M. Wt: 390.43
InChI Key: SFIHJXNFAUJFKE-UHFFFAOYSA-N
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Description

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O5S2 and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Electrophysiological Activity

A study by Morgan et al. (1990) detailed the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides and benzene-sulfonamides, showcasing their potential as selective class III agents for arrhythmias, indicating the broader relevance of sulfonyl and benzothiazolyl compounds in cardiovascular research (Morgan et al., 1990).

Anticancer Applications

Yılmaz et al. (2015) synthesized indapamide derivatives demonstrating proapoptotic activity against melanoma cell lines, highlighting the therapeutic potential of benzothiazolyl derivatives in cancer treatment (Yılmaz et al., 2015).

Carbonic Anhydrase Inhibition

Büyükkıdan et al. (2013) developed metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties, suggesting their utility in managing conditions like glaucoma and edema (Büyükkıdan et al., 2013).

Class III Antiarrhythmic Activity

Ellingboe et al. (1992) investigated 4-[(methylsulfonyl)amino]benzamides and sulfonamides for Class III antiarrhythmic activity, further illustrating the significance of sulfonamide derivatives in addressing cardiac arrhythmias (Ellingboe et al., 1992).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-26(21,22)10-6-7-11-15(8-10)25-17(18-11)19-16(20)14-9-23-12-4-2-3-5-13(12)24-14/h2-8,14H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIHJXNFAUJFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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